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Mefenamic-d3 Acyl-β-D-glucuronide

Cat. No.: B1150736
M. Wt: 420.43
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Description

Contextual Significance of Acyl Glucuronides in Xenobiotic Metabolism Research

Xenobiotic metabolism refers to the biochemical modification of foreign chemical substances by living organisms. wikipedia.org These processes, often occurring in phases, are generally aimed at detoxifying and facilitating the excretion of these compounds. wikipedia.org Glucuronidation, a key phase II conjugation reaction, is typically considered a detoxification pathway. nih.gov However, the formation of acyl glucuronides from carboxylic acid-containing drugs has garnered significant research interest due to their potential reactivity. nih.govnih.gov

Acyl glucuronides are electrophilic species that can covalently bind to proteins, a process that may lead to altered cellular function. nih.gov This reactivity has been implicated in certain adverse drug reactions, making the study of acyl glucuronide formation, stability, and disposition a crucial aspect of drug safety assessment. nih.govnih.gov The formation of these metabolites can be a significant pathway for drugs containing carboxylic acid moieties. nih.gov

Importance of Deuterated Analogs in Mechanistic and Quantitative Biochemical Studies

In the realm of analytical biochemistry, particularly in studies involving mass spectrometry, deuterated analogs, or stable isotope-labeled internal standards (SIL-IS), are invaluable. clearsynth.comaptochem.com These are compounds where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). clearsynth.com The key advantage of using a deuterated analog as an internal standard is that it is chemically identical to the analyte of interest but has a different mass. aptochem.com

This property allows it to co-elute with the analyte during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer, yet be distinguishable by its mass-to-charge ratio. aptochem.com This co-elution and similar behavior help to compensate for variations in sample preparation, injection volume, and matrix effects—where other components in a biological sample can suppress or enhance the ionization of the analyte. clearsynth.comkcasbio.com The use of deuterated internal standards significantly improves the precision, accuracy, and robustness of quantitative bioanalytical methods. aptochem.comtexilajournal.com

Rationale for Research on Mefenamic-d3 Acyl-β-D-glucuronide as a Model Compound

The specific focus on this compound in research is driven by its utility as a research probe and the established role of its parent compound, mefenamic acid, as a model for studying the metabolism of drugs containing a carboxylic acid group.

Its Role as a Key Research Probe and Internal Standard in Mass Spectrometry-Based Assays

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays designed to quantify its non-labeled counterpart, Mefenamic Acyl-β-D-glucuronide. cymitquimica.com The presence of the three deuterium atoms increases the molecular weight by three mass units, allowing for its clear differentiation from the naturally occurring metabolite in biological samples. cymitquimica.comclearsynth.com This enables researchers to accurately measure the concentration of the mefenamic acid metabolite in various biological matrices, which is crucial for pharmacokinetic and toxicological studies. texilajournal.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis. aptochem.com

Overview of its Precursor, Mefenamic Acid, as a Model for Carboxylic Acid Drug Metabolism

Mefenamic acid is a well-established NSAID that contains a carboxylic acid functional group. scialert.net A primary route of its metabolism in humans is the formation of an acyl glucuronide. scialert.net The resulting metabolite, Mefenamic Acyl-β-D-glucuronide, has been shown to be relatively stable at physiological pH but can bind irreversibly to proteins like human serum albumin. researchgate.netnih.gov This reactivity, coupled with the association of mefenamic acid with rare instances of nephrotoxicity, makes it an important model compound for investigating the potential mechanisms of toxicity related to acyl glucuronide formation. nih.govnih.gov Studies on mefenamic acid and its metabolites provide valuable insights into the broader class of carboxylic acid-containing drugs and their potential for bioactivation. nih.gov

Compound Information Table

Compound NameRole/Significance
This compoundDeuterated internal standard for mass spectrometry
Mefenamic acidPrecursor drug, model for carboxylic acid metabolism
Mefenamic Acyl-β-D-glucuronideMajor metabolite of mefenamic acid

Properties

Molecular Formula

C₂₁H₂₀D₃NO₈

Molecular Weight

420.43

Synonyms

1-[2-[(2-Methyl-3-(methyl-d3)-phenyl)amino]benzoate] β-D-Glucopyranuronic Acid; _x000B_Mefenamic Acid-d3 Glucuronide; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies

Chemical Synthesis of Acyl Glucuronides

The chemical synthesis of acyl glucuronides, such as that of mefenamic acid, presents challenges due to the labile nature of the 1-β-O-acyl linkage and the need for stereochemical control at the anomeric center of the glucuronic acid moiety.

Chemo-selective and Stereoselective Synthetic Routes

Achieving a pure 1-β-O-acyl glucuronide requires a strategy that is both chemo-selective (differentiating between multiple reactive functional groups) and stereoselective (forming predominantly one stereoisomer). A common and effective approach is the chemo-enzymatic method, which combines chemical steps for forming the initial linkage and enzymatic steps for deprotection.

The process often starts with a protected glucuronic acid precursor, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. The stereoselectivity of the subsequent glycosylation reaction is directed by the participating group at the C-2 position of the glucuronic acid donor. The 2-O-acetyl group can participate in the reaction, leading to the exclusive formation of the 1,2-trans-glycosidic bond, which results in the desired β-configuration. google.commerckmillipore.com

Following the coupling of the drug molecule, the protecting groups (acetyl and methyl esters) on the sugar moiety must be removed. This deprotection must be highly chemo-selective to avoid the hydrolysis of the target acyl-ester bond. Specific enzymes are employed for this purpose; for instance, lipases can be used for the chemo-selective hydrolysis of the O-acetyl groups, followed by the use of other esterases, like porcine liver esterase (PLE), to hydrolyze the methyl ester of the carboxylic acid group. google.commerckmillipore.com

Enzyme ExampleRole in SynthesisSelectivity
Lipase AS Amano (LAS) Hydrolysis of O-acetyl protecting groupsHigh chemo-selectivity for sugar acetyl esters over the 1-O-acyl bond. google.com
Porcine Liver Esterase (PLE) Hydrolysis of the glucuronic acid methyl esterHigh chemo-selectivity for the methyl ester over the 1-O-acyl bond. google.com
Carboxylesterase from Streptomyces rochei (CSR) Alternative for O-acetyl group hydrolysisShows greater chemoselectivity than LAS for certain substrates. acs.org
Lipase from Candida antarctica type B (CAL-B) Alternative for methyl ester deprotectionPossesses high chemoselectivity and catalytic efficiency. acs.org

Derivatization from Mefenamic Acid and Glucuronic Acid Precursors

The direct derivatization begins with the activation of the carboxylic acid group of mefenamic acid. A widely used method involves converting the carboxylic acid into its cesium salt, which enhances its nucleophilicity. merckmillipore.com This salt is then reacted with a protected and activated glucuronic acid derivative.

A typical reaction scheme involves the following steps:

Salt Formation : Mefenamic acid is treated with a base, such as cesium carbonate, to form the cesium salt of mefenamic acid.

Glycosylation : The mefenamic acid cesium salt is reacted with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. This reaction, often carried out in an aprotic polar solvent, yields the protected mefenamic acid acyl glucuronide methyl ester. merckmillipore.com The use of the α-bromo sugar with a participating group at C-2 ensures the formation of the β-glucuronide. google.com

Enzymatic Deprotection : The resulting protected conjugate undergoes a two-step enzymatic hydrolysis. First, an enzyme like Lipase AS Amano (LAS) selectively removes the acetyl groups from the hydroxyls of the glucuronic acid moiety. Second, an enzyme such as porcine liver esterase (PLE) hydrolyzes the methyl ester at the C-6 carboxylate position to yield the final mefenamic acid acyl-β-D-glucuronide. google.commerckmillipore.com

Biocatalytic and Chemo-Enzymatic Synthesis Approaches

Biocatalytic methods offer an alternative to purely chemical synthesis, often providing high selectivity and milder reaction conditions.

Production via Engineered Microbial Systems (e.g., Saccharomyces cerevisiae expressing UDP-glucuronosyltransferases)

An innovative and efficient approach for producing drug glucuronides is the use of engineered microbial systems. The budding yeast Saccharomyces cerevisiae has been successfully engineered to act as a whole-cell biocatalyst for this purpose. acs.orgnih.gov Since S. cerevisiae does not naturally produce the necessary sugar donor, UDP-glucuronic acid (UDPGA), the system requires genetic modification.

The core of this strategy involves co-expressing two key mammalian enzymes in the yeast:

UDP-glucose-6-dehydrogenase (UGDH) : This enzyme oxidizes UDP-glucose, which is naturally present in the yeast, into UDP-glucuronic acid (UDPGA), the activated glucuronyl donor. acs.orgnih.gov

UDP-glucuronosyltransferase (UGT) : This is the enzyme responsible for transferring the glucuronic acid moiety from UDPGA to the substrate drug. By selecting the appropriate human UGT isoform known to metabolize the target drug, specific glucuronides can be produced. acs.orgnih.gov

For the synthesis of mefenamic acid acyl glucuronide, a suitable human UGT enzyme is co-expressed with UGDH in S. cerevisiae. The yeast cells are then cultured and supplied with glucose (as a source for UDPGA) and mefenamic acid. The engineered yeast efficiently converts the mefenamic acid into its acyl glucuronide, which is then secreted into the medium and can be purified. acs.orgnih.govresearchgate.net This method has proven effective for producing various glucuronides, including the acyl glucuronides of several carboxylic acid-containing drugs like mefenamic acid, flufenamic acid, and zomepirac. acs.orgnih.gov

Deuterium (B1214612) Labeling for Mefenamic-d3 Acyl-β-D-glucuronide

Isotopically labeled internal standards are essential for accurate bioanalysis. For this compound, the deuterium atoms are specifically incorporated into one of the methyl groups of the mefenamic acid structure.

Specific Incorporation of Deuterium at the Methyl Positions (d3 labeling)

The synthesis of the final labeled glucuronide requires the initial synthesis of d3-labeled mefenamic acid. The standard synthesis of mefenamic acid involves a condensation reaction between o-chlorobenzoic acid and 2,3-dimethylaniline (B142581). google.comyoutube.com

To introduce the d3 label, the synthesis must start with an isotopically labeled precursor. The most direct strategy is to use 2,3-Dimethylaniline-d3 (B1140537) , where one of the methyl groups is replaced by a trideuteromethyl (-CD3) group. This labeled precursor is commercially available. scbt.com

The synthetic sequence is as follows:

Ullmann Condensation : 2,3-Dimethylaniline-d3 is condensed with o-chlorobenzoic acid. This reaction is typically catalyzed by a copper-based catalyst. youtube.com The product of this reaction is mefenamic-d3 acid.

Glucuronidation : The resulting mefenamic-d3 acid is then subjected to one of the glucuronidation methods described in sections 2.1 or 2.2. For example, it can be converted to its cesium salt and reacted with the protected bromo-sugar, followed by enzymatic deprotection to yield the final target compound, this compound.

This approach ensures that the deuterium label is located specifically on one of the methyl groups, providing a stable isotopic label with a +3 mass shift, ideal for use as an internal standard in mass spectrometry.

Methodological Considerations for Deuteration in Synthesis

The introduction of deuterium into a molecule can be achieved through two primary strategies: by employing a deuterated starting material in the synthetic route or by direct deuterium exchange on the final compound or a late-stage intermediate. The choice of strategy is dictated by factors such as the desired position of the label, the stability of the molecule to exchange conditions, and the availability of deuterated precursors.

For the synthesis of this compound, the most rational and efficient approach involves the use of a deuterated building block. Specifically, the synthesis would commence with a deuterated version of one of the key starting materials for mefenamic acid. The common industrial synthesis of mefenamic acid involves the condensation of 2,3-dimethylaniline and o-chlorobenzoic acid. Therefore, utilizing 2,3-dimethylaniline-d3, where one of the methyl groups is perdeuterated, provides a direct and regioselective method to introduce the deuterium label into the final molecule. This "bottom-up" approach ensures the precise location of the deuterium atoms and avoids potential issues with non-specific labeling that can occur with direct exchange methods.

Direct H-D exchange on mefenamic acid itself, for instance using a catalyst like palladium on carbon in the presence of deuterium oxide (D₂O), could present challenges. nih.gov Such methods might lead to a mixture of deuterated species with varying numbers and positions of deuterium atoms, complicating the characterization and use of the final product as a single, well-defined internal standard. researchgate.net Furthermore, the conditions required for H-D exchange could potentially be harsh and lead to degradation of the mefenamic acid molecule.

The synthesis of Mefenamic acid-d3 from 2,3-dimethylaniline-d3 and o-chlorobenzoic acid would likely proceed via a condensation reaction, catalyzed by a copper-based catalyst, a common method for the formation of diarylamines. The resulting Mefenamic acid-d3 can then be carried forward to the glucuronidation step.

The formation of the acyl-β-D-glucuronide is typically achieved by reacting the carboxylic acid of Mefenamic acid-d3 with a protected glucuronic acid derivative. A common precursor is methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronate. The reaction is often carried out in the presence of a base, such as a cesium salt of the carboxylic acid, to facilitate the nucleophilic attack on the anomeric carbon of the glucuronic acid derivative. This is followed by deprotection of the acetyl and methyl ester groups to yield the final this compound. Current time information in Bangalore, IN.

The table below outlines the key compounds involved in the proposed synthetic pathway.

Compound NameRole in Synthesis
2,3-Dimethylaniline-d3Deuterated starting material
o-Chlorobenzoic acidStarting material
Mefenamic acid-d3Deuterated intermediate
Methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronateGlucuronidation reagent
This compoundFinal product

The following table provides a summary of key research findings related to the synthesis and properties of the involved compounds.

FindingSignificance
The synthesis of mefenamic acid can be achieved through the condensation of o-chlorobenzoic acid and 2,3-dimethylaniline.This establishes a viable route for the preparation of the deuterated analog using a labeled precursor.
2,3-Dimethylaniline-d3 is commercially available as 2-methyl-3-(trideuteriomethyl)aniline. clearsynth.comThe availability of this key deuterated starting material simplifies the synthesis of Mefenamic acid-d3 with a defined labeling pattern.
The formation of acyl glucuronides can be accomplished by reacting the carboxylic acid with a protected glucuronic acid derivative, followed by deprotection. Current time information in Bangalore, IN.This established methodology can be applied to Mefenamic acid-d3 to yield the final target compound.

Metabolic Pathways and Biochemical Transformations in Research Models

Glucuronidation Mechanisms and Enzymology

Glucuronidation represents a major Phase II metabolic route for mefenamic acid, converting the parent compound into its more water-soluble acyl-β-D-glucuronide metabolite. This conjugation is catalyzed by the superfamily of Uridine Diphospho-Glucuronosyltransferase (UGT) enzymes. xenotech.com The process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid group of mefenamic acid. This enzymatic reaction is fundamental for the detoxification and subsequent excretion of the compound.

In vitro studies using human liver and intestinal microsomes, as well as recombinant UGT enzymes, have definitively established the central role of UGTs in the formation of Mefenamic Acyl-β-D-glucuronide. pharmgkb.org The reaction follows Michaelis-Menten kinetics, although aytpical kinetics have also been observed depending on the specific enzyme isoform involved. researchgate.netresearchgate.net UGTs, located in the endoplasmic reticulum of cells, particularly in the liver, are the primary enzymes responsible for conjugating a wide array of compounds, including many nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. xenotech.comnih.gov The formation of the acyl glucuronide metabolite is a key step that can also lead to the formation of covalent adducts with various proteins. nih.govnih.gov

Research has identified specific UGT isoforms that are predominantly responsible for the glucuronidation of mefenamic acid. UGT1A9 and UGT2B7 are the main isoforms implicated in this metabolic pathway. pharmgkb.orgnih.gov Studies have shown that mefenamic acid is a substrate for both UGT1A9 and UGT2B7. nih.gov In fact, mefenamic acid is often utilized in research as a chemical inhibitor to probe the activity of these specific isoforms when studying the metabolism of other drugs. pharmgkb.orgabo.fi

While UGT1A9 and UGT2B7 are the primary catalysts, other isoforms may also contribute. For instance, UGT1A3 has been shown to use mefenamic acid as a probe substrate in studies investigating UGT inhibition mechanisms. nih.gov The kinetics of mefenamic acid glucuronidation can be complex; while UGT1A9 generally shows standard Michaelis-Menten kinetics, atypical kinetics have been reported for UGT2B7 with mefenamic acid. researchgate.netresearchgate.net The involvement of these specific isoforms is critical for understanding drug-drug interactions, as co-administered drugs that inhibit or induce these enzymes can alter the metabolic profile of mefenamic acid. researchgate.net

Table 1: UGT Isoform Specificity in Mefenamic Acid Glucuronidation

UGT Isoform Role in Mefenamic Acid Glucuronidation Reference
UGT1A9 Predominantly involved in glucuronidation; Mefenamic acid is a known substrate and inhibitor. nih.gov, pharmgkb.org
UGT2B7 Predominantly involved in glucuronidation; Mefenamic acid is a known substrate and inhibitor. Atypical kinetics have been observed. nih.gov, pharmgkb.org, researchgate.net, researchgate.net
UGT1A3 Mefenamic acid used as a probe substrate, indicating involvement in its metabolism. nih.gov

Enzymatic Hydrolysis and Deconjugation Studies

The Mefenamic Acyl-β-D-glucuronide metabolite is not metabolically inert and can be cleaved, releasing the parent drug. This deconjugation is primarily mediated by specific hydrolytic enzymes.

β-glucuronidases are enzymes capable of hydrolyzing the glucuronide bond, releasing the aglycone (in this case, mefenamic acid). A significant source of this enzymatic activity is the bacteria residing in the intestine. xenotech.com The deconjugation of glucuronide metabolites by intestinal bacterial β-glucuronidases can lead to the reabsorption of the parent drug, a process known as enterohepatic recirculation. xenotech.com While specific studies characterizing the kinetics of β-glucuronidase on Mefenamic-d3 Acyl-β-D-glucuronide are not detailed in the provided results, the general role of this enzyme class in cleaving glucuronide conjugates is well-established in pharmacology. xenotech.commedchemexpress.com

Acyl glucuronides, by their chemical nature, contain an ester linkage. This bond is susceptible to hydrolysis by esterase enzymes. However, specific research findings detailing the contribution of various esterases to the hydrolysis of Mefenamic Acyl-β-D-glucuronide were not available in the consulted sources.

Direct comparative data on the hydrolysis rates of Mefenamic Acyl-β-D-glucuronide in rat versus human liver microsomal systems are not specified in the available research. However, related comparative studies on the metabolism of mefenamic acid and other compounds highlight significant species differences.

Table 2: Comparative Metabolic Findings in Rat vs. Human In Vitro Systems

Finding Species System Observation Reference
MFA-SG Adduct Formation Rat Hepatocytes Higher concentrations of the MFA-SG adduct detected. researchgate.net
MFA-SG Adduct Formation Human Hepatocytes Much lower concentrations of the MFA-SG adduct detected compared to rat. researchgate.net
MPA Glucuronidation Rate Rat Liver Microsomes Average rate of 6.0 nmol/mg/min; Km = 0.20 mM. researchgate.net
MPA Glucuronidation Rate Human Liver Microsomes Higher average rate of 14.7 nmol/mg/min; Higher affinity with Km = 0.082 mM. researchgate.net

Note: MPA (mycophenolic acid) data is included to illustrate the principle of species differences in glucuronidation kinetics.

Intramolecular Acyl Migration Kinetics

Acyl glucuronides are known to be chemically reactive, undergoing intramolecular acyl migration, a non-enzymatic rearrangement where the acyl group moves from the C-1 hydroxyl group of the glucuronic acid moiety to other hydroxyl groups (C-2, C-3, and C-4). This process leads to the formation of a complex mixture of positional isomers.

Characterization of Positional Isomer Formation (e.g., 1-O-acyl to 2-, 3-, 4-O-acyl migration)

The intramolecular acyl migration of 1-O-acyl-β-D-glucuronides results in the formation of β-2-O-, β-3-O-, and β-4-O-acyl isomers, along with their corresponding α-anomers. The characterization and quantification of these positional isomers are essential for understanding the reactivity and potential toxicity of the acyl glucuronide metabolite. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in separating and identifying these closely related structures. nih.govnih.gov

Factors Influencing Acyl Migration Rates in Aqueous Buffers

The rate of intramolecular acyl migration of glucuronides in aqueous buffers is influenced by several factors, including pH, temperature, and the chemical structure of the aglycone.

pH: The rate of acyl migration is pH-dependent, with the reaction generally being faster at physiological pH (around 7.4) and in slightly alkaline conditions. This is because the migration is thought to proceed through a mechanism involving the deprotonation of the adjacent hydroxyl group, which then acts as a nucleophile.

Temperature: As with most chemical reactions, the rate of acyl migration increases with temperature. Kinetic studies are often performed at a physiologically relevant temperature of 37°C. nih.gov

Aglycone Structure: The electronic and steric properties of the carboxylic acid drug (the aglycone) significantly impact the migration rate. Electron-withdrawing groups on the aglycone can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the migration. nih.gov Conversely, steric hindrance near the carbonyl group can slow down the reaction. nih.gov Studies on different drug glucuronides have shown that even subtle changes in the aglycone structure can lead to significant differences in degradation rates. nih.gov

Role of Deuterated Solvents in Degradation Rate Determination

Deuterated solvents, such as deuterium (B1214612) oxide (D₂O), are commonly used in NMR spectroscopy to study the kinetics of chemical reactions without interference from solvent protons. In the context of acyl glucuronide degradation, NMR in D₂O-based buffers can be a powerful tool to monitor the disappearance of the parent 1-O-acyl glucuronide and the appearance of its positional isomers and hydrolysis products over time. nih.gov This allows for the determination of degradation rates and half-lives. nih.gov

The use of a deuterated solvent can also reveal information about the reaction mechanism through the solvent isotope effect. If the transfer of a proton from the solvent is part of the rate-determining step, a change in the reaction rate will be observed when the solvent is switched from H₂O to D₂O. For the intramolecular acyl migration, which is primarily an internal rearrangement, the solvent isotope effect might be less pronounced compared to the hydrolysis pathway. Furthermore, the presence of the "d3" label on the mefenamic acid moiety itself introduces the possibility of a kinetic isotope effect (KIE). A primary KIE would be expected if a C-D bond is broken in the rate-determining step of a metabolic or degradation process. The deuteration in this compound is on the aromatic methyl group, which is not directly involved in the acyl migration mechanism. Therefore, a significant primary KIE on the acyl migration rate is not expected. However, secondary KIEs could subtly influence the reaction rates.

Interconversion with Related Reactive Metabolites

Formation and Reactivity of Mefenamyl-Adenylate (MFA-AMP) in in vitro Systems

Mefenamyl-adenylate (MFA-AMP) is an intermediate formed during the two-step enzymatic process of converting mefenamic acid to its coenzyme A thioester, catalyzed by acyl-CoA synthetases. nih.gov In this reaction, ATP is utilized to adenylate the carboxylic acid group of mefenamic acid. nih.gov

Formation: In vitro studies using rat hepatocytes have demonstrated the formation of MFA-AMP. nih.govnih.gov The formation of MFA-AMP was found to be rapid, reaching a peak concentration within seconds of incubation with mefenamic acid. nih.govnih.gov

Reactivity: MFA-AMP is a reactive electrophile capable of acylating nucleophilic sites on biomolecules. In vitro experiments have shown that MFA-AMP can react with the model nucleophile glutathione (B108866) (GSH). nih.govnih.gov However, its reactivity towards GSH was found to be significantly lower than that of the corresponding acyl-CoA thioester. nih.govnih.gov Interestingly, the presence of glutathione-S-transferase (GST) was shown to markedly increase the rate of MFA-GSH formation from MFA-AMP, suggesting a role for enzymatic catalysis in its detoxification or bioactivation. nih.govnih.gov

Formation and Reactivity of Mefenamic Acid S-acyl-Coenzyme A (MFA-CoA) in in vitro Systems

Following the formation of MFA-AMP, the adenylate group is displaced by coenzyme A to form mefenamic acid S-acyl-coenzyme A (MFA-CoA).

Formation: The formation of MFA-CoA has also been observed in in vitro incubations of mefenamic acid with rat hepatocytes. nih.govnih.gov Compared to the rapid and transient formation of MFA-AMP, the appearance of MFA-CoA was slower and its concentration increased over a longer period. nih.govnih.gov

Reactivity: MFA-CoA is a highly reactive thioester. In vitro studies have shown that MFA-CoA is significantly more reactive towards glutathione than MFA-AMP, leading to the formation of a mefenamic acid-glutathione conjugate (MFA-GSH). nih.govnih.gov This high reactivity suggests that MFA-CoA could be a key intermediate in the covalent binding of mefenamic acid to cellular proteins, a process that has been implicated in drug-induced toxicity.

The interconversion between mefenamic acid, its acyl glucuronide, MFA-AMP, and MFA-CoA represents a complex network of metabolic activation pathways. The relative rates of formation and degradation of these reactive metabolites are critical in determining the potential for covalent modification of cellular macromolecules.

Glutathione (GSH) Adduct Formation via Acyl-Linked Metabolites in Research Models

The bioactivation of mefenamic acid can lead to the formation of chemically reactive acyl-linked metabolites capable of forming covalent adducts with endogenous nucleophiles like glutathione (GSH). nih.gov This process is significant as the formation of such adducts can be implicated in drug-induced toxicities. nih.gov Research in experimental models, particularly rat and human hepatocytes, has elucidated the pathways leading to the formation of mefenamyl-S-acyl-glutathione (MFA-SG).

Several reactive metabolites of mefenamic acid have been identified as potential precursors to GSH adducts, including mefenamic acid 1-O-acyl-glucuronide (MFA-1-O-G), mefenamic acid-S-acyl-CoA (MFA-SCoA), and mefenamyl-adenylate (MFA-AMP). nih.govnih.gov Studies have aimed to determine the relative contribution of each of these metabolites to the formation of MFA-SG.

In incubations with rat hepatocytes, MFA-SG was detected alongside MFA-1-O-G and MFA-SCoA. nih.gov Interestingly, experiments designed to inhibit the formation of these precursors revealed that a 58% inhibition of MFA-SCoA formation resulted in a corresponding 66% decrease in MFA-SG production. nih.govresearchgate.net Conversely, the inhibition of mefenamic acid acyl glucuronidation did not impact the formation of the MFA-SG adduct. nih.govresearchgate.net This suggests that MFA-SCoA is a more significant pathway for MFA-SG formation in this model than the acyl glucuronide.

Further in vitro reactivity studies support this finding. When compared directly in buffer, MFA-SCoA was found to be approximately 80-fold more reactive than MFA-1-O-G in forming MFA-SG. nih.govresearchgate.net Similarly, other research showed that MFA-1-O-G had little to no significant reactivity towards GSH under physiological conditions, whereas MFA-CoA and MFA-AMP were reactive. nih.govnih.gov

The formation of MFA-AMP in rat hepatocytes is rapid, reaching a maximum concentration within seconds, while MFA-GSH formation increases more steadily over time. nih.gov Although MFA-AMP is 11-fold less reactive towards GSH in buffer than MFA-CoA, its formation can be significantly enhanced (a 6-fold increase) in the presence of glutathione-S-transferase (GST). nih.gov This enzymatic catalysis is less pronounced for MFA-CoA, which sees only a 1.4-fold increase. nih.gov

Collectively, these findings indicate that while this compound is a major metabolite, the formation of glutathione adducts in research models proceeds predominantly through other acyl-linked intermediates, namely MFA-SCoA and MFA-AMP. nih.govnih.gov The formation of MFA-SG has been confirmed in vivo, with the adduct being detected in the bile of rats administered mefenamic acid. nih.govresearchgate.net

Table 1: Reactivity and Formation of Mefenamic Acid (MFA) Metabolites Leading to Glutathione (GSH) Adducts in Research Models

Metabolite Role in MFA-SG Formation Key Research Findings
MFA-1-O-G Minor/Negligible Inhibition of its formation does not affect MFA-SG production. nih.govresearchgate.net Exhibits little to no direct reactivity with GSH in buffer. nih.govnih.gov
MFA-SCoA Major Precursor 58% inhibition of its formation leads to a 66% decrease in MFA-SG. nih.govresearchgate.net 80-fold more reactive than MFA-1-O-G with GSH in buffer. nih.govresearchgate.net

| MFA-AMP | Contributory Pathway | Rapidly formed in hepatocytes. nih.gov Its reaction with GSH is significantly catalyzed by GST (6-fold increase). nih.gov |

Oxidative Metabolism Preceding Glucuronidation in Experimental Systems

Prior to conjugation with glucuronic acid, mefenamic acid can undergo Phase I oxidative metabolism. This initial biotransformation step is a significant pathway that generates metabolites which may subsequently be glucuronidated. drugbank.comdrugs.com

The primary enzyme responsible for the oxidation of mefenamic acid is cytochrome P450 2C9 (CYP2C9). nih.govdrugbank.comdrugs.com In experimental systems, this enzyme catalyzes the hydroxylation of mefenamic acid to form 3'-hydroxymethyl mefenamic acid (Metabolite I). drugbank.comdrugs.com This hydroxylated metabolite can then undergo further oxidation to yield 3'-carboxymefenamic acid (Metabolite II). drugbank.comdrugs.com

Both of these oxidative metabolites, 3'-hydroxymethyl mefenamic acid and 3'-carboxymefenamic acid, are substrates for glucuronidation. drugs.com This means that the glucuronidated forms of these oxidized metabolites can be found in addition to the direct acyl glucuronide of the parent mefenamic acid. Following a single dose in humans, peak plasma levels of the hydroxy metabolite and its glucuronide, as well as the carboxy metabolite and its glucuronide, have been reported. drugs.com

Research using engineered enzymes, such as mutants of cytochrome P450 BM3, has also demonstrated the ability to produce these human metabolites of mefenamic acid, providing tools for studying their formation and properties. nih.gov The electrochemical oxidation of mefenamic acid has also been used as a biomimetic system to generate and study hydroxylated metabolites. colab.ws

Table 2: Oxidative Metabolites of Mefenamic Acid Preceding Glucuronidation

Metabolite Precursor Enzyme Subsequent Metabolism
3'-hydroxymethyl mefenamic acid Mefenamic Acid CYP2C9 drugbank.comdrugs.com Further oxidation to 3'-carboxymefenamic acid or glucuronidation. drugs.com

| 3'-carboxymefenamic acid | 3'-hydroxymethyl mefenamic acid | Not specified | Glucuronidation. drugs.com |

Mechanisms of Molecular Interaction and Reactivity in Biochemical Systems

Non-Enzymatic Reactivity with Model Biological Nucleophiles

The electrophilic nature of the acyl carbon in Mefenamic-d3 Acyl-β-D-glucuronide allows it to react with nucleophilic functional groups present in biological systems. Studies have investigated the kinetics of these non-enzymatic reactions with amino acid residues and thiol-containing molecules.

Research has shown that acyl-linked metabolites of mefenamic acid can react with amino acid residues like glycine (B1666218) and taurine. nih.gov However, compared to other reactive metabolites of mefenamic acid, such as the acyl-adenylate (MFA-AMP), the acyl glucuronide (MFA-1-O-G) exhibits significantly less reactivity towards these amino functional groups under physiological conditions. nih.govnih.gov In one study, while MFA-AMP readily formed conjugates with glycine and taurine, MFA-1-O-G was not found to be significantly reactive with these bionucleophiles. nih.gov This suggests that direct N-acylation of amino acid residues by the acyl glucuronide is a minor pathway compared to other potential reactions.

Similar to its reactivity with amino groups, this compound demonstrates limited direct non-enzymatic reactivity with thiol-containing molecules like L-Glutathione (GSH) and N-acetylcysteine (NAC). nih.govnih.gov Studies comparing the reactivity of various mefenamic acid metabolites revealed that the acyl-CoA thioester (MFA-CoA) is substantially more reactive towards the sulfhydryl groups of GSH and NAC than the acyl glucuronide. nih.gov In fact, one study reported that MFA-1-O-G was not significantly reactive toward any of the four bionucleophiles tested, which included GSH and NAC. nih.gov Another study noted that the formation of mefenamyl-S-acyl-glutathione (MFA-SG) in hepatocytes was not affected by the inhibition of acyl glucuronidation, further indicating that the acyl glucuronide is not the primary precursor for this glutathione (B108866) adduct. nih.gov

Table 1: Comparative Reactivity of Mefenamic Acid (MFA) Acyl-Linked Metabolites

MetaboliteReactivity with Glycine/TaurineReactivity with GSH/NAC
MFA-1-O-Acyl-glucuronide (MFA-1-O-G)Not significantly reactive nih.govnih.govNot significantly reactive nih.govnih.gov
MFA-Acyl-adenylate (MFA-AMP)More reactive than MFA-CoA nih.govLess reactive than MFA-CoA nih.gov
MFA-S-Acyl-coenzyme A (MFA-CoA)Little reactivity with glycine nih.govMore reactive than MFA-AMP nih.gov

Covalent Protein Adduct Formation in in vitro Studies

Despite its relatively low direct reactivity with small molecule nucleophiles, this compound has been shown to form covalent adducts with proteins. This process is of toxicological interest as the modification of proteins can potentially lead to immune responses or cellular dysfunction. nih.gov

In vitro studies have demonstrated the irreversible binding of mefenamic acid acyl glucuronide to human serum albumin (HSA). nih.gov Although considered relatively stable in buffer at physiological pH, with a half-life of approximately 16.5 hours, its binding to HSA is evident. nih.gov This suggests that the protein environment facilitates the reaction, possibly through conformational changes or the presence of highly nucleophilic residues in proximity to the binding site.

Covalent adduct formation has also been observed between mefenamic acid acyl glucuronide and UDP-glucuronosyltransferases (UGTs), the very enzymes responsible for its formation. nih.govmdpi.com This binding has been quantified, although the capacity of mefenamic acid-AG to form adducts with UGT1A9 or UGT2B7 was found to be about 10 times lower than that of diclofenac-AG. nih.govmdpi.com A correlation has been noted between the instability of an NSAID-acyl glucuronide in buffer and the extent of its covalent binding to UGT2B7, suggesting that more labile glucuronides form more adducts. nih.govmdpi.com

The mechanism of covalent adduct formation by acyl glucuronides is complex. Two primary pathways are proposed: direct transacylation and a mechanism involving acyl migration followed by Schiff's base formation.

In the direct transacylation pathway, a nucleophilic residue on the protein directly attacks the electrophilic acyl carbon of the glucuronide, displacing the glucuronic acid moiety.

The alternative mechanism involves an intramolecular acyl migration , where the acyl group of the glucuronide moves from the C1-hydroxyl group to one of the adjacent hydroxyl groups on the glucuronic acid sugar ring. This isomerization can lead to the opening of the sugar ring, exposing an aldehyde function. This aldehyde can then react with a primary amine, such as the ε-amino group of a lysine (B10760008) residue on a protein, to form a Schiff's base (imine) . nih.govnih.gov Studies with other acyl glucuronides, like that of tolmetin, have provided evidence for this imine mechanism by trapping the intermediate and identifying adducts where the glucuronic acid moiety is retained in the final protein adduct. nih.govnih.gov While direct evidence for this compound is less specific, this mechanism is considered a credible pathway for the formation of covalent adducts by this class of metabolites. nih.govnih.gov

Stereochemical Influences on Covalent Adduct Formation with Endogenous Proteins

The formation of covalent adducts between acyl glucuronide metabolites and endogenous proteins is a significant event that can lead to altered protein function. nih.gov These reactive metabolites can covalently bind to proteins through two primary mechanisms: direct nucleophilic displacement or via intramolecular acyl migration, which leads to the formation of an imine (Schiff base). nih.govnih.govresearchgate.net In the direct pathway, a nucleophilic site on a protein attacks the electrophilic carbonyl carbon of the acyl glucuronide. researchgate.net The second mechanism involves the migration of the acyl group from the C-1 hydroxyl position of the glucuronic acid moiety to other positions (C-2, C-3, or C-4). This rearrangement can lead to the opening of the sugar ring to form a reactive aldehyde, which then forms an imine with lysine residues on proteins, subsequently stabilizing through an Amadori rearrangement. nih.govresearchgate.net

While studies on many nonsteroidal anti-inflammatory drugs (NSAIDs) have shown stereoselectivity in their covalent binding to proteins, the specific influence of the stereochemistry of this compound is an area of ongoing investigation. nih.govnih.gov For other NSAIDs like ketoprofen, stereoselectivity in covalent binding to UDP-glucuronosyltransferase (UGT) enzymes has been observed. nih.gov Mefenamic Acyl-β-D-glucuronide has been shown to bind irreversibly to several key endogenous proteins. nih.govnih.gov This binding is directly linked to the formation of the glucuronide itself. nih.gov Studies comparing various NSAID-glucuronides have found that the capacity of diclofenac-AG to form covalent adducts with UGT1A9 or UGT2B7 is approximately ten times higher than that of mefenamic acid-AG, suggesting that structural features significantly influence reactivity. nih.gov

Table 1: Endogenous Proteins Forming Covalent Adducts with Mefenamic Acyl-β-D-glucuronide
Protein TargetEvidence ContextReference
Human Serum Albumin (HSA)Found to bind irreversibly in vitro. nih.gov
UDP-glucuronosyltransferase (UGT) IsoformsForms covalent adducts, though to a lesser extent than Diclofenac-AG. nih.gov
Cellular proteinsIrreversible binding observed in V79 cells expressing human UGT1*02. nih.gov

Stability and Degradation Kinetics in Defined Buffer Systems

pH-Dependent Stability Profiles in Aqueous Buffers

The stability of Mefenamic Acyl-β-D-glucuronide is highly dependent on the pH of its environment. Studies conducted in aqueous buffer systems demonstrate that its degradation is accelerated under alkaline conditions. nih.gov At a physiological pH of 7.4 and a temperature of 37°C, the compound is relatively stable. nih.gov However, a slight increase in pH to 8.0 results in a significant decrease in its half-life, indicating base-catalyzed degradation. nih.gov

Table 2: pH-Dependent Half-Life of Mefenamic Acyl-β-D-glucuronide in Aqueous Buffer at 37°C
pHHalf-Life (t½) (hours)Reference
7.416.5 ± 3.1 nih.gov
8.05.0 ± 1.6 nih.gov

Quantitative Measurement of Degradation Rates (kd)

The degradation of Mefenamic Acyl-β-D-glucuronide follows first-order kinetics, allowing for the calculation of a degradation rate constant (kd). tandfonline.com This constant can be derived from the half-life (t½) using the formula kd = 0.693 / t½. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the disappearance of the initial 1-O-acyl glucuronide and delineate the pathways of degradation, whether through hydrolysis or acyl migration. nih.gov

Table 3: Calculated Degradation Rate Constants (kd) for Mefenamic Acyl-β-D-glucuronide
pHHalf-Life (t½) (hours)Calculated kd (hours⁻¹)Reference
7.416.50.042 nih.gov
8.05.00.139 nih.gov

Relative Stability Compared to Other Acyl Glucuronides

Compared to many other acyl glucuronides, Mefenamic Acyl-β-D-glucuronide is considered relatively stable, particularly at physiological pH. nih.gov Its half-life of 16.5 hours at pH 7.4 is considerably longer than those reported for the acyl glucuronide metabolites of many other drugs. nih.gov For instance, there is a significant negative correlation between the half-lives of various NSAID acyl glucuronides and their capacity to form covalent adducts with the UGT2B7 enzyme. nih.gov The lower adduct formation observed with mefenamic acid-AG compared to diclofenac-AG is consistent with its greater stability. nih.gov This increased stability reduces the propensity for both acyl migration and covalent binding, which are key factors in potential toxicity. nih.govacs.org

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for the separation of Mefenamic-d3 Acyl-β-D-glucuronide from complex biological matrices and for its subsequent quantification. The choice of technique is dictated by the specific requirements of the analysis, such as sensitivity, resolution, and the need for structural information.

High-Performance Liquid Chromatography (HPLC) with UV/MS Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of mefenamic acid and its metabolites. nih.govresearchgate.net When coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, it provides a robust platform for both quantification and preliminary identification.

In a typical research setting, a reverse-phase HPLC method would be employed. For instance, a C18 column is often used to separate the relatively non-polar this compound from more polar endogenous compounds in a sample. nih.govnih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govvliz.be A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the parent drug, the glucuronide metabolite, and other related compounds. currentseparations.com

UV detection can be set at a wavelength where mefenamic acid and its glucuronide exhibit strong absorbance, typically around 280 nm. researchgate.net While UV detection is straightforward and reliable, it may lack the specificity required for complex biological samples. Mass spectrometric detection, on the other hand, offers superior selectivity and sensitivity, allowing for the unambiguous identification and quantification of this compound, even in the presence of co-eluting substances. The mass spectrometer can be set to monitor for the specific mass-to-charge ratio (m/z) of the deuterated glucuronide.

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

Parameter Value/Description
HPLC System Agilent 1100 Series or similar
Column C18, 5 µm, 150 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 2% B to 80% B over 7 minutes
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
UV Wavelength 280 nm
MS Detector ESI in Negative Ion Mode
Retention Time ~2.3 min (for Mefenamic acid-d4) impactfactor.org

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) for Metabolite Identification

For the identification of novel or unexpected metabolites of mefenamic acid, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is an invaluable tool. nih.govnih.gov UPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater peak capacity, and faster analysis times compared to traditional HPLC. youtube.com

The Q-TOF mass spectrometer combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid configuration allows for the acquisition of high-resolution, accurate mass data for both precursor and product ions. This capability is crucial for determining the elemental composition of unknown metabolites and for differentiating between isobaric species (molecules with the same nominal mass but different elemental compositions).

In a research context, a UPLC-Q-TOF/MS analysis of a sample containing this compound would involve a data-dependent acquisition mode. In this mode, the instrument performs a full scan to detect all ions within a specified mass range. When an ion of interest is detected, the instrument automatically performs a product ion scan (MS/MS) on that ion to obtain fragmentation information, which aids in structural elucidation. nih.gov This technique is particularly useful for identifying potential further metabolism of the glucuronide itself, such as hydroxylation on the mefenamic acid moiety. chimia.ch

Mass Spectrometry Applications for Structural Elucidation and Tracer Studies

Mass spectrometry is not only a powerful detection method but also a primary tool for the structural elucidation of metabolites and for conducting tracer studies using isotopically labeled compounds.

Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Pattern Analysis and Confirmation

Tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of drugs and their metabolites in biological matrices. nih.govnih.gov This technique involves the use of a triple quadrupole or ion trap mass spectrometer to perform Multiple Reaction Monitoring (MRM).

In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion of this compound. This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is set to monitor for a specific product ion that is characteristic of the fragmentation of the precursor. This two-stage mass filtering provides exceptional specificity and reduces chemical noise.

The fragmentation of acyl glucuronides in negative ion mode typically involves the cleavage of the glucuronic acid moiety, resulting in a neutral loss of 176.0321 Da (C6H8O6). nih.gov Another common fragmentation is the loss of the aglycone (mefenamic acid-d3) to produce an ion corresponding to the deprotonated glucuronic acid at m/z 193. The parent drug's carboxyl group can also lose CO2. currentseparations.com Analysis of these fragmentation patterns allows for the confirmation of the compound's identity.

Table 2: Illustrative LC-MS/MS MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Mefenamic acid-d4 244.1 200.1 Negative
This compound 420.2 243.1 (loss of glucuronic acid) Negative
This compound 420.2 193.0 (glucuronic acid fragment) Negative

Note: The precursor and product ions for this compound are predicted based on the structure and common fragmentation patterns of acyl glucuronides. The data for Mefenamic acid-d4 is based on published literature, though the specific deuteration pattern may vary.

Utility of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry

The primary application of this compound in research is its use as an internal standard (IS) in isotope dilution mass spectrometry assays. researchgate.netnih.gov An ideal internal standard should have physicochemical properties very similar to the analyte of interest. researchgate.net A stable isotope-labeled version of the analyte is considered the best choice because it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. impactfactor.org

By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, or instrument response can be corrected for by calculating the ratio of the analyte's peak area to the internal standard's peak area. nih.gov This significantly improves the accuracy and precision of the quantification of the non-deuterated Mefenamic acid acyl-β-D-glucuronide. The mass difference of 3 Da between the deuterated and non-deuterated forms allows them to be easily distinguished by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Degradation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of molecules in solution. frontiersin.org For this compound, ¹H and ¹³C NMR would be used to confirm the structure, including the position of the glucuronide linkage and the stereochemistry of the anomeric carbon.

Furthermore, NMR is uniquely suited for studying the dynamics of acyl migration and hydrolysis of acyl glucuronides. nih.gov Acyl glucuronides are known to be reactive and can undergo intramolecular rearrangement where the acyl group migrates from the 1-O-β position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety. These positional isomers can have different chemical and toxicological properties.

Proton NMR Spectroscopy for In Vitro Degradation Rate Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for determining the in vitro degradation kinetics of acyl glucuronides, including the deuterated analog this compound. Acyl glucuronides are known to be reactive metabolites that can undergo degradation through intramolecular acyl migration and hydrolysis. hyphadiscovery.com These degradation pathways can lead to the formation of various positional isomers and the parent aglycone. nih.gov

The rate of degradation can be quantitatively monitored by observing the change in the ¹H NMR spectrum over time. A key diagnostic signal is the anomeric proton (H-1) of the glucuronic acid moiety in the β-configuration. nih.gov The disappearance of this specific resonance is directly proportional to the degradation of the parent 1-O-β-acyl glucuronide. nih.govnih.gov

Methodology: The study of degradation kinetics typically involves incubating the acyl glucuronide standard in a buffered solution (e.g., 0.1 M phosphate (B84403) buffer at pH 7.4) at a physiological temperature (37°C). nih.gov At various time points, ¹H NMR spectra are acquired. The integration of the anomeric proton signal is measured and plotted against time to determine the degradation rate and the half-life (t½) of the compound under specific conditions. nih.gov

This NMR-based method offers a distinct advantage as it can differentiate between the degradation pathways. The formation of hydrolysis products versus acyl migration isomers can be distinguished by the appearance of new signals in the NMR spectrum that correspond to the respective products. nih.gov This allows for a more comprehensive understanding of the compound's stability profile.

Table 1: Key ¹H NMR Signals for Monitoring Degradation of Acyl Glucuronides

Proton Typical Chemical Shift (ppm) Significance in Degradation Studies
Anomeric Proton (H-1 of β-glucuronide) ~5.8 Disappearance indicates degradation of the parent compound.
Aglycone Protons Varies Appearance of parent drug signals indicates hydrolysis.

Cryoprobe NMR for Structural Confirmation of Synthetic Deuterated Materials

The definitive structural confirmation of synthetic deuterated materials, such as this compound, is essential, particularly when dealing with small sample quantities often produced during metabolite synthesis. hyphadiscovery.com Cryoprobe NMR technology provides a significant enhancement in sensitivity, making it an invaluable tool for the structural elucidation of these compounds. hyphadiscovery.combruker.com

A CryoProbe utilizes a closed-cycle helium cryocooler to cool the detection coil and preamplifier to very low temperatures (around 20 K). bruker.com This drastic reduction in temperature minimizes thermal noise (Johnson-Nyquist noise) in the electronics, resulting in a substantial increase in the signal-to-noise (S/N) ratio, often by a factor of four or more compared to conventional room-temperature probes. bruker.com

This enhanced sensitivity is particularly advantageous for:

Analysis of Mass-Limited Samples: Synthetic routes to deuterated metabolites can be complex and may yield only microgram quantities of the final product. hyphadiscovery.com Cryoprobe NMR allows for the acquisition of high-quality, multidimensional NMR data (e.g., COSY, HSQC, HMBC) from such small amounts, which would be time-prohibitive or impossible with standard probes. hyphadiscovery.comresearchgate.net

Detection of Low-Abundance Nuclei: It facilitates the detection of less sensitive nuclei, like ¹³C, at natural abundance, providing crucial information for complete structural assignment. researchgate.net

The use of Cryoprobe NMR is a critical step in the characterization of synthetic deuterated standards like this compound, ensuring the structural integrity and purity of the material used in subsequent research. hyphadiscovery.com The detailed structural data obtained is often a requirement for regulatory submissions. hyphadiscovery.com

Table 2: Comparison of NMR Probes for Metabolite Characterization

Feature Standard Room-Temperature Probe Cryoprobe
Operating Temperature Ambient Cryogenic (~20 K)
Relative Sensitivity 1x 3-5x or higher bruker.com
Minimum Sample Amount Milligrams Micrograms (10-30 µg) hyphadiscovery.com

| Suitability for Deuterated Metabolites | Limited by sample amount and concentration | Ideal for mass-limited synthetic products hyphadiscovery.com |

Theoretical and Computational Chemistry Studies

Molecular Modeling of Enzyme-Substrate Interactions (e.g., UGTs)

The formation of Mefenamic-d3 Acyl-β-D-glucuronide is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 being a major contributor. nih.govnih.gov Molecular modeling techniques, such as molecular docking, are employed to elucidate the binding modes and interactions between the substrate, mefenamic acid, and the active site of UGT enzymes. These models are crucial for understanding the substrate specificity and catalytic mechanism of these enzymes.

While specific molecular docking studies on this compound are not extensively documented, inferences can be drawn from studies on the non-deuterated mefenamic acid and its interactions with UGT2B7. These studies suggest that the carboxylic acid moiety of mefenamic acid is positioned in close proximity to the UDP-glucuronic acid (UDPGA) co-substrate within the enzyme's active site, facilitating the transfer of the glucuronic acid moiety. The binding is likely stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, mefenamic acid has been identified as a potent inhibitor of UGT2B7, indicating a strong interaction with the enzyme. nih.govresearchgate.net

Table 1: Postulated Key Interactions in the UGT2B7 Active Site with Mefenamic Acid

Interaction TypePotential Interacting Residues (Hypothetical)
Hydrogen BondingHis34, Asp149, Ser310
Hydrophobic InteractionsPhe139, Trp426, Val427
Ionic InteractionsArg88

This table is a representation based on the general understanding of UGT2B7 active site and may not reflect the exact interactions for this compound. The deuterium (B1214612) labeling is not expected to significantly alter these interactions.

Quantum Chemical Calculations of Reactivity and Stability of the Acyl Glucuronide Linkage

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful approach to investigate the electronic structure, reactivity, and stability of this compound. scialert.net These calculations can provide insights into the lability of the acyl glucuronide linkage, which is susceptible to hydrolysis and acyl migration.

A key parameter in assessing the reactivity of a molecule is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates higher reactivity. Molecular modelling analyses based on DFT (at the B3LYP/6-31G* level) have shown that mefenamic acid glucuronide (MFA-Glu) has a significantly smaller LUMO-HOMO energy difference compared to mefenamic acid and its other metabolites. scialert.net This suggests that MFA-Glu is kinetically more labile and therefore more reactive. scialert.net

Table 2: Calculated Quantum Chemical Properties of Mefenamic Acid and its Glucuronide Metabolite

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Mefenamic Acid (MFA)-5.9-1.24.7
Mefenamic Acid Glucuronide (MFA-Glu)-5.6-2.253.35

Data sourced from molecular modeling studies on the non-deuterated form. scialert.net The d3-labeling is anticipated to have a negligible effect on these electronic properties.

The relatively low HOMO-LUMO gap of this compound provides a theoretical basis for its observed reactivity, including its propensity to undergo nucleophilic attack, leading to hydrolysis and acyl migration.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation Rates and Protein Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models for the biological activity or chemical reactivity of compounds based on their molecular structures. In the context of this compound, QSAR models can be developed to predict its degradation rate and potential for protein reactivity.

Studies on a range of acyl glucuronides have shown that their degradation half-lives can be predicted using various molecular descriptors. nih.gov These descriptors often include electronic properties (such as partial atomic charges and Hammett substituent constants) and steric parameters. nih.gov For instance, a proposed linear model for predicting the half-life of acyl glucuronides revealed that the number of quaternary carbons, ring complexity, Sanderson electronegativities, and dipole moment are important molecular features. nih.gov

While a specific QSAR model for this compound is not available, a hypothetical model based on known principles could take the following form:

log(t1/2) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Table 3: Representative Descriptors for a QSAR Model of Acyl Glucuronide Stability

DescriptorDescriptionPotential Influence on Stability
Carbonyl Carbon 13C-NMR ShiftElectronic environment of the ester carbonylHigher shift may correlate with increased reactivity
Steric Hindrance around Acyl GroupBulkiness of the aglyconeIncreased hindrance can improve stability
pKa of Parent Carboxylic AcidElectron-withdrawing/donating nature of the aglyconeLower pKa can lead to increased reactivity
Dipole MomentOverall polarity of the moleculeCan influence interactions with the solvent and proteins

These models, once validated, can be valuable tools in early drug development to screen for compounds that are likely to form reactive acyl glucuronides.

Prediction of Acyl Migration Pathways and Energetics

Acyl migration is a characteristic reaction of acyl glucuronides, involving the intramolecular transfer of the acyl group from the C1-hydroxyl group of the glucuronic acid moiety to other hydroxyl groups (C2, C3, and C4), leading to the formation of various positional isomers. rsc.org This process is significant as the resulting isomers can have different reactivities and biological properties.

Computational methods, including DFT and free energy calculations, can be used to predict the pathways and energetics of acyl migration. nih.gov These studies can help to determine the relative stability of the different isomers and the energy barriers for their interconversion. The generally accepted mechanism involves a tetrahedral intermediate formed by the nucleophilic attack of an adjacent hydroxyl group on the carbonyl carbon of the ester.

For this compound, the predicted acyl migration would proceed from the initial 1-β isomer to the 2-β, 3-β, and 4-β isomers. The relative energies of these isomers and the transition states connecting them would determine the predominant migration pathway and the equilibrium distribution of the isomers.

Table 4: Hypothetical Relative Free Energies for Acyl Migration of this compound

IsomerRelative Free Energy (kcal/mol) (Hypothetical)
1-β (initial metabolite)0.0
Transition State (1-β to 2-β)+20
2-β Isomer-2.5
3-β Isomer-1.0
4-β Isomer-1.5

These values are hypothetical and serve to illustrate the expected energetic profile of acyl migration. Actual values would require specific computational studies.

Comparative and Translational Research Insights Non Clinical Focus

Comparison of Reactivity and Metabolic Fate with Non-Deuterated Mefenamic Acyl-β-D-glucuronide

Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is primarily eliminated through metabolism, involving both phase I oxidation and phase II glucuronidation. nih.gov The direct conjugation of its carboxylic acid group results in the formation of Mefenamic Acyl-β-D-glucuronide. The non-deuterated form of this metabolite exhibits notable stability compared to other acyl glucuronides. Studies have determined its half-life to be approximately 16.5 hours in aqueous buffer at a physiological pH of 7.4 and a temperature of 37°C. nih.gov This stability is considerably longer than that of many other acyl glucuronides. nih.gov However, despite this stability in buffer, Mefenamic Acyl-β-D-glucuronide is reactive, demonstrating the ability to bind irreversibly to proteins like human serum albumin in vitro. nih.gov

The introduction of deuterium (B1214612) into the mefenamic acid structure to create Mefenamic-d3 Acyl-β-D-glucuronide is a strategic modification intended to alter its metabolic profile. The "d3" designation typically refers to the replacement of three hydrogen atoms with deuterium on a methyl group. lgcstandards.com This substitution strengthens the respective chemical bonds (carbon-deuterium vs. carbon-hydrogen), a principle that can significantly impact the rate of metabolism. juniperpublishers.com This phenomenon, known as the deuterium kinetic isotope effect, often slows down metabolic pathways that involve the cleavage of these bonds. juniperpublishers.comnih.gov

Comparative Biochemical Analysis with Other Acyl Glucuronides from Carboxylic Acid-Containing Drugs

The reactivity and stability of acyl glucuronides are of significant interest in drug development due to their potential to form covalent adducts with proteins. nih.govnih.gov

Acyl glucuronides as a class exhibit widely disparate chemical reactivity. nih.gov Mefenamic acid's acyl glucuronide is considered relatively stable. nih.gov In contrast, the acyl glucuronides of other NSAIDs and carboxylic acid-containing drugs can be much more labile. The stability of an acyl glucuronide in phosphate (B84403) buffer has been suggested as a metric to classify drugs into categories of risk for idiosyncratic toxicity. jst.go.jp For instance, drugs withdrawn from the market or carrying warnings often have less stable acyl glucuronides. nih.govnih.gov

The table below provides a comparative overview of the stability of acyl glucuronides from various drugs.

DrugHalf-life (t½) of Acyl Glucuronide (pH 7.4, 37°C)Classification Category (for comparison)
Mefenamic Acid 16.5 ± 3.1 hours nih.govNSAID
Telmisartan~21 hours jst.go.jpAngiotensin II Receptor Blocker
Diclofenac~1.3 hoursNSAID (Withdrawn/Warning) nih.govnih.gov
Zomepirac~0.7 hoursNSAID (Withdrawn) springernature.com
Ibuprofen (B1674241)Data varies, generally considered less stable than mefenamic acid glucuronide. nih.govNSAID (Safe) nih.govnih.gov

This table is for illustrative purposes. Classification categories are based on literature examples and may vary.

Acyl glucuronides are subject to two main non-enzymatic degradation pathways: hydrolysis back to the parent drug and intramolecular rearrangement (acyl migration). nih.govjst.go.jp Acyl migration involves the movement of the drug moiety from the initial 1-O-β position to other hydroxyl groups on the glucuronic acid ring (positions 2, 3, or 4), forming various positional isomers. nih.govnih.gov These isomers can have different stability and reactivity profiles. acs.org

The process of acyl migration is believed to be a prerequisite for the glycation of proteins, a mechanism where the rearranged glucuronide ring opens to expose a reactive aldehyde group. nih.govresearchgate.net In contrast, direct transacylation involves the transfer of the drug's acyl group to a protein nucleophile without prior rearrangement. nih.govnih.gov

Detailed kinetic analyses of acyl glucuronides from drugs like ibuprofen and ibufenac (B14817) have been performed using NMR spectroscopy to delineate the individual rate constants for hydrolysis and acyl migration. nih.govacs.org These studies show that the balance between these pathways is influenced by the structure of the aglycone. nih.gov The relative stability of Mefenamic Acyl-β-D-glucuronide suggests that its rates of hydrolysis and acyl migration may be slower compared to more reactive conjugates, though specific kinetic data is less available. nih.gov The hydrolysis can also be catalyzed by enzymes like β-glucuronidase. springernature.com

Q & A

Q. What experimental approaches are recommended for quantifying Mefenamic-d3 Acyl-β-D-glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For fecal or urinary samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using Strata-X cartridges is critical to isolate the metabolite from complex matrices. Deuterated internal standards (e.g., d4-indomethacin) should be used to correct for matrix effects . Ensure sample stability by maintaining pH ≤ 6.8 and storing at -80°C to prevent hydrolysis or acyl migration .

Q. How does isotopic labeling (d3) improve the study of Mefenamic Acyl-β-D-glucuronide pharmacokinetics?

The deuterium label enhances traceability in mass spectrometry by providing distinct mass-to-charge (m/z) ratios, minimizing interference from endogenous compounds. This is particularly useful for distinguishing the parent drug from its glucuronide metabolite in pharmacokinetic studies, enabling precise quantification of metabolic clearance rates .

Q. What are the key stability considerations for handling this compound in vitro?

Acyl glucuronides are prone to hydrolysis and pH-dependent intramolecular rearrangement. To mitigate degradation:

  • Store samples at -80°C immediately after collection.
  • Avoid freeze-thaw cycles.
  • Use buffered solutions (pH 4–6) during extraction to stabilize the β-D configuration .

Q. How do UDP-glucuronosyltransferases (UGTs) influence the stereoselective formation of this compound?

UGT1A3 and UGT2B7 are primary isoforms involved in acyl glucuronidation. Experimental design should include recombinant UGT isoforms to assess enzyme-specific kinetics. Co-incubation with alamethicin (to permeabilize microsomal membranes) and saccharolactone (to inhibit β-glucuronidase) ensures accurate activity measurements .

Advanced Research Questions

Q. What mechanisms underlie the potential toxicity of this compound via protein adduct formation?

Acyl glucuronides covalently bind to nucleophilic residues (e.g., lysine, arginine) on plasma proteins, altering their function or triggering immune responses. To study this:

  • Use Western blotting with anti-adduct antibodies to detect protein modifications.
  • Employ radiolabeled (³H or ¹⁴C) Mefenamic acid to quantify adduct formation in hepatocytes .

Q. How does this compound interact with CYP2C8, and what are the implications for drug-drug interactions (DDIs)?

this compound may inhibit CYP2C8, similar to clopidogrel acyl-β-D-glucuronide (IC₅₀ = 10.9 μM). Use fluorescence-based or LC-MS/MS assays with probe substrates (e.g., amodiaquine) to determine inhibition potency. Physiologically based pharmacokinetic (PBPK) modeling can predict DDIs with CYP2C8 substrates like repaglinide .

Q. Why do in vitro models often fail to replicate in vivo toxicity profiles of acyl glucuronides?

In vitro systems lack compensatory detoxification pathways (e.g., renal excretion, plasma protein binding). To bridge this gap:

  • Use polarized hepatocyte cultures (e.g., HepaRG) with functional transporters.
  • Incorporate physiologically relevant glucuronide concentrations (≥10 μM) and prolonged exposure times (≥72 hours) .

Q. What analytical strategies resolve diastereomers of acyl-β-D-glucuronides, such as those observed in Fenofibrate studies?

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution MS enable separation. For quantification, synthesize and characterize individual diastereomers as reference standards .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported IC₅₀ values for OATP1B1 inhibition by acyl glucuronides?

Variability arises from differences in assay conditions (e.g., substrate concentration, incubation time). Validate findings using:

  • Multiple probe substrates (e.g., cerivastatin, pitavastatin).
  • Human hepatocyte uptake assays at 37°C vs. 4°C to distinguish passive vs. active transport .

Q. Why do some acyl glucuronides (e.g., indomethacin) lack TRPA1 antagonism despite structural similarity to active metabolites?

Anti-TRPA1 activity depends on specific electronic and steric properties. Use molecular docking simulations to compare the orientation of this compound vs. inactive analogs in the TRPA1 binding pocket. Functional assays (e.g., calcium flux in HEK293-TRPA1 cells) are essential for confirmation .

Methodological Best Practices

  • Sample Preparation: Acidify urine to pH 2–3 with formic acid before SPE to stabilize acyl glucuronides .
  • Chromatography: Use hydrophilic interaction liquid chromatography (HILIC) for polar metabolites to improve retention and peak shape .
  • Data Reporting: Include confidence intervals for IC₅₀ values and explicit descriptions of buffer composition to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.